2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
Description
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a combination of aromatic rings, sulfonamide, and acetamide groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-6-4-3-5-15(17)11-20-18(22)13-21(26(2,23)24)12-14-7-9-16(19)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJYJDTUKHQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of a sulfonamide intermediate through the reaction of 4-chlorobenzylamine with methanesulfonyl chloride under basic conditions. This intermediate is then reacted with 2-methoxybenzylamine and acetic anhydride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl and acetamide groups but lacks the sulfonamide and methoxyphenyl groups.
4-{N-[(2-chlorophenyl)methyl]methanesulfonamido}-N-[(2-methoxyphenyl)methyl]benzamide: Similar structure with variations in the aromatic substituents.
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
